Methyl thiosalicylate
Overview
Description
Methyl thiosalicylate, also known as methyl 2-mercaptobenzoate, is an organic compound with the molecular formula C8H8O2S. It is a derivative of thiosalicylic acid and is characterized by the presence of a thiol group attached to a benzene ring, which is esterified with a methyl group.
Mechanism of Action
- Methyl thiosalicylate is an organic ester naturally produced by various plant species, particularly wintergreens. It was first isolated from the plant Gaultheria procumbens in 1843 .
- The compound’s primary targets are sensory nerve endings in the affected areas. By causing irritation, it alters or offsets pain perception in the underlying muscle or joints served by the same nerves .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Methyl thiosalicylate plays a role in biochemical reactions, particularly as an anionic bidentate ligand
Cellular Effects
It has been suggested that this compound may be beneficial in preventing mercury-induced toxicity . This implies that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in the synthesis of thioxanthone , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of thioxanthone , it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl thiosalicylate can be synthesized through the esterification of thiosalicylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing thiosalicylic acid with methanol and a catalytic amount of sulfuric acid. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where thiosalicylic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl thiosalicylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiosalicylic acid: Similar structure but lacks the ester group.
Methyl thioglycolate: Contains a thiol group but has a different ester structure.
Ethyl thioglycolate: Similar to methyl thioglycolate but with an ethyl ester group.
Uniqueness: Methyl thiosalicylate is unique due to its combination of a thiol group and an ester group, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
methyl 2-sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)6-4-2-3-5-7(6)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQGCWNPCFABAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863468 | |
Record name | Methyl 2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4892-02-8 | |
Record name | Methyl thiosalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4892-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, o-mercapto-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl thiosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl Thiosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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